molecular formula C17H18FNO3 B6375285 5-(4-Boc-aminophenyl)-3-fluorophenol CAS No. 1261985-31-2

5-(4-Boc-aminophenyl)-3-fluorophenol

Cat. No.: B6375285
CAS No.: 1261985-31-2
M. Wt: 303.33 g/mol
InChI Key: HDIKQRSXOOBRDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Boc-aminophenyl)-3-fluorophenol is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. The compound consists of a fluorinated phenol core with a tert-butoxycarbonyl (Boc) protected amino group attached to the phenyl ring. This structure imparts specific reactivity and stability characteristics, making it valuable for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Boc-aminophenyl)-3-fluorophenol typically involves multiple steps, starting from commercially available precursors. One common route includes:

    Nitration: of 3-fluorophenol to introduce a nitro group at the desired position.

    Reduction: of the nitro group to an amino group.

    Protection: of the amino group using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Boc-aminophenyl)-3-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.

    Substitution: The fluorine atom on the phenol ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Free amine derivatives.

    Substitution: Substituted phenol derivatives with various functional groups.

Scientific Research Applications

5-(4-Boc-aminophenyl)-3-fluorophenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-(4-Boc-aminophenyl)-3-fluorophenol involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected to reveal the active amine, which can then participate in various biochemical pathways. The fluorinated phenol core can interact with enzymes and receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Boc-aminophenyl)-3-trifluoromethoxyphenol: Similar structure but with a trifluoromethoxy group instead of a fluorine atom.

    5-(4-Boc-aminophenyl)-3-chlorophenol: Contains a chlorine atom instead of fluorine.

    5-(4-Boc-aminophenyl)-3-bromophenol: Contains a bromine atom instead of fluorine.

Uniqueness

5-(4-Boc-aminophenyl)-3-fluorophenol is unique due to the presence of the fluorine atom, which imparts specific electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from its halogenated analogs.

Properties

IUPAC Name

tert-butyl N-[4-(3-fluoro-5-hydroxyphenyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c1-17(2,3)22-16(21)19-14-6-4-11(5-7-14)12-8-13(18)10-15(20)9-12/h4-10,20H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIKQRSXOOBRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.